3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
CAS No.: 97458-93-0
Cat. No.: VC4670880
Molecular Formula: C15H10ClN3O2
Molecular Weight: 299.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97458-93-0 |
|---|---|
| Molecular Formula | C15H10ClN3O2 |
| Molecular Weight | 299.71 |
| IUPAC Name | 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
| Standard InChI Key | WLXDCXVMXGIXLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is C₁₅H₁₀ClN₃O₂, with a molecular weight of 299.71 g/mol . The compound’s structure features a bicyclic phthalazine system fused to a 4-chlorophenyl group at position 3 and a carboxamide moiety at position 1 (Figure 1). Key physicochemical properties include:
The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .
Synthesis and Reaction Pathways
Synthesis of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions:
-
Condensation: Reaction of 4-chlorobenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.
-
Cyclization: Acid- or base-catalyzed cyclization to construct the phthalazine core.
-
Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution .
Common reagents include potassium permanganate (oxidation) and sodium borohydride (reduction), with ethanol or methanol as solvents. For example, a patented route employs palladium-catalyzed cross-coupling to attach the chlorophenyl group, achieving yields >75% under optimized conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
Phthalazine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The chloro substituent enhances interactions with microbial enzymes, disrupting cell wall synthesis or DNA gyrase activity . Comparative studies show that 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits 2–4× higher potency than non-halogenated analogs (Table 1).
| Compound | MIC (μg/mL) vs. S. aureus | Source |
|---|---|---|
| 3-(4-Chlorophenyl) derivative | 12.5 | |
| Non-chlorinated analog | 50.0 |
Enzyme Modulation
The compound selectively inhibits cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory and neuroprotective applications . Molecular docking studies indicate binding affinities (Kᵢ) of 0.8–1.2 μM for COX-2, comparable to celecoxib .
Pharmacological and Toxicological Profile
Pharmacokinetics
Limited data exist, but analog studies suggest moderate oral bioavailability (∼40%) due to first-pass metabolism. Plasma protein binding exceeds 90%, with a half-life of 4–6 hours in rodent models .
Toxicity
Acute toxicity studies in rats show an LD₅₀ ≥ 5000 mg/kg, indicating low acute risk . Chronic administration (60 days) at 500 mg/kg/day caused mild hepatorenal toxicity, evidenced by elevated ALT (alanine transaminase) and AST (aspartate transaminase) levels .
Comparative Analysis with Structural Analogs
Modifications to the phthalazine scaffold significantly alter bioactivity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume